Hydrogen Bond Donor/Acceptor Profile vs. 2-Chloropyrimidine-4-carboxylic Acid
5-Amino-2-chloropyrimidine-4-carboxylic acid possesses a significantly enhanced hydrogen bonding capacity compared to its 5-unsubstituted analog, 2-chloropyrimidine-4-carboxylic acid. This difference is quantifiable via the computed number of hydrogen bond donors and acceptors [1]. The addition of the 5-amino group fundamentally alters the molecule's potential for intermolecular interactions, which is a critical parameter for target binding and solubility in drug design .
| Evidence Dimension | Hydrogen Bonding Capacity |
|---|---|
| Target Compound Data | 2 Hydrogen Bond Donors, 5 Hydrogen Bond Acceptors |
| Comparator Or Baseline | 2-Chloropyrimidine-4-carboxylic acid: 1 Hydrogen Bond Donor, 4 Hydrogen Bond Acceptors |
| Quantified Difference | Target compound has 1 additional hydrogen bond donor and 1 additional hydrogen bond acceptor. |
| Conditions | Computed properties based on chemical structure [1]. |
Why This Matters
This quantitative difference in hydrogen bonding potential directly impacts solubility, permeability, and target binding affinity, making 5-amino-2-chloropyrimidine-4-carboxylic acid a distinct chemical entity for lead optimization.
- [1] PubChem. 2-Chloropyrimidine-4-carboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloropyrimidine-4-carboxylic-acid View Source
